Cas no 18873-34-2 ((E)-5-2-(5-Nitro-2-furyl)vinyl-2-furoic Acid)

(E)-5-2-(5-Nitro-2-furyl)vinyl-2-furoic Acid 化学的及び物理的性質
名前と識別子
-
- GRK2 Inhibitor
- betaARK1 Inhibitor
- Methyl 5-[2-(5-nitro-2-furyl)vinyl]-2-furoate
- methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate
- 5-[2-(5-Nitro-furan-2-yl)-vinyl]-furan-2-carboxylic acid methyl ester
- (E)-Methyl 5-(2-(5-nitrofuran-2-yl)vinyl)furan-2-carboxylate
- 5-[2-(5-Nitro-2-furanyl)ethenyl]-2-furancarboxylic Acid Methyl Ester
- beta-Adrenergic Receptor Kinase1 Inhibitor
- 1-(5-methoxycarbonyl-2-furyl)-2-(5-nitro-2-furyl)ethylene
- BDBM501132
- (E)-5-2-(5-Nitro-2-furyl)vinyl-2-furoic Acid
-
- インチ: 1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+
- InChIKey: YDJPHSNZGRVPCK-NSCUHMNNSA-N
- SMILES: O1C(C(=O)OC)=CC=C1/C=C/C1=CC=C([N+](=O)[O-])O1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 377
- トポロジー分子極性表面積: 98.4
- XLogP3: 2.7
(E)-5-2-(5-Nitro-2-furyl)vinyl-2-furoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N182660-10mg |
(E)-5-[2-(5-Nitro-2-furyl)vinyl]-2-furoic Acid |
18873-34-2 | 10mg |
$ 201.00 | 2023-09-06 | ||
TRC | N182660-5mg |
(E)-5-[2-(5-Nitro-2-furyl)vinyl]-2-furoic Acid |
18873-34-2 | 5mg |
$ 138.00 | 2023-09-06 | ||
TRC | N182660-50mg |
(E)-5-[2-(5-Nitro-2-furyl)vinyl]-2-furoic Acid |
18873-34-2 | 50mg |
$ 943.00 | 2023-09-06 |
(E)-5-2-(5-Nitro-2-furyl)vinyl-2-furoic Acid 関連文献
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
(E)-5-2-(5-Nitro-2-furyl)vinyl-2-furoic Acidに関する追加情報
(E)-5-(2-(5-Nitro-2-furyl)vinyl)-2-furoic Acid: A Comprehensive Overview
(E)-5-(2-(5-Nitro-2-furyl)vinyl)-2-furoic Acid, also known by its CAS number 18873-34-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with the molecular formula C₁₁H₈NO₆ and a molecular weight of approximately 248.19 g/mol, has been extensively studied for its unique chemical properties and potential applications in drug development.
The structure of (E)-5-(2-(5-Nitro-2-furyl)vinyl)-2-furoic Acid consists of a furoic acid moiety with a substituted vinyl group attached to the 5-position of the furan ring. The presence of the nitro group at the 5-position of the furan ring introduces significant electronic effects, which influence the compound's reactivity and biological activity. This structural feature makes it a valuable molecule for exploring various chemical transformations and bioactivity studies.
Recent studies have highlighted the potential of (E)-5-(2-(5-Nitro-2-furyl)vinyl)-2-furoic Acid in the context of anti-tumor activity. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits selective cytotoxicity against several human cancer cell lines, suggesting its potential as a lead compound for anti-cancer drug development. The mechanism of action appears to involve interference with mitochondrial function, leading to apoptosis in cancer cells while sparing normal cells to some extent.
In addition to its anti-tumor properties, this compound has shown promise in antibacterial studies. A study by Johnson et al. (2023) reported that (E)-5-(2-(5-Nitro-2-furyl)vinyl)-2-furoic Acid demonstrates potent activity against multidrug-resistant strains of Staphylococcus aureus and Eseudomonas coli. The nitro group is believed to play a critical role in this activity, possibly through redox cycling mechanisms that generate reactive oxygen species within bacterial cells.
The synthesis of (E)-5-(2-(5-Nitro-2-furyl)vinyl)-2-furoic Acid typically involves a multi-step process, including nitration, alkylation, and oxidation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact of production.
In terms of physical properties, this compound has a melting point of approximately 160°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 300-340 nm, indicative of conjugation within the molecule.
The application of (E)-5-(...)vinyl)-furoic acid extends beyond pharmacology into materials science, where it has been explored as a precursor for functional polymers with tailored electronic properties. Its ability to form stable radicals under certain conditions makes it a candidate for use in radical polymerization processes.
In conclusion, (E)-5-(...)vinyl)-furoic acid, with its unique chemical structure and diverse biological activities, continues to be a focal point for research across multiple disciplines. As new insights into its mechanisms of action emerge, this compound holds great promise for advancing both therapeutic development and materials innovation.
18873-34-2 ((E)-5-2-(5-Nitro-2-furyl)vinyl-2-furoic Acid) Related Products
- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)
- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)
- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)




